Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure and X-ray Crystallography of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole
Elucidating the Three-Dimensional Architecture: A Guide to the Crystal Structure and X-ray Crystallography of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2] The unique electronic and hydrogen-bonding capabilities of the triazole ring contribute to its role as a privileged structure in drug design.[3] This guide provides a comprehensive technical overview of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole, a representative member of this vital class of compounds. We will explore a robust synthetic pathway, detail the definitive method of structural elucidation via single-crystal X-ray crystallography, and analyze the intricate details of its molecular geometry and intermolecular interactions. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel heterocyclic drug candidates.
The Strategic Importance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole moiety is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in pharmaceuticals is due to a combination of favorable properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile and in-vivo half-life of a drug candidate.[3]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzyme active sites and receptors.[3]
-
Bioisosterism: The triazole nucleus can serve as a bioisostere for amide or ester groups, allowing for the fine-tuning of a molecule's physicochemical properties to improve efficacy and minimize off-target effects.[3]
Prominent examples of 1,2,4-triazole-containing drugs include the antifungal agent Fluconazole, which inhibits a key enzyme in fungal cell membrane synthesis, and the antiviral drug Ribavirin.[1][2] The addition of halogen atoms, such as bromine, and aryl groups, such as phenyl, to the triazole core allows for systematic modification of the molecule's steric and electronic properties, which is a key strategy in lead optimization.
Synthesis Pathway: From Core Triazole to Functionalized Derivative
A logical and efficient synthesis of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole can be achieved in a two-step process. This approach ensures high yields and purity, which are critical for obtaining diffraction-quality single crystals.
Step 1: Electrophilic Bromination of 1H-1,2,4-triazole
The first step involves the direct bromination of the parent 1H-1,2,4-triazole. The triazole ring is electron-rich, making the C3 and C5 positions susceptible to electrophilic substitution.
Protocol:
-
Reaction Setup: To a stirred mixture of 1H-1,2,4-triazole in an aqueous solution at 0°C, a solution of bromine in dichloromethane (DCM) and a solution of sodium hydroxide are added simultaneously and dropwise.[4]
-
Temperature Control: The rationale for maintaining a low temperature (0-20°C) is to control the exothermicity of the reaction and prevent the formation of side products.
-
Reaction Monitoring: The reaction is stirred overnight at room temperature to ensure completion. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction is quenched by the addition of concentrated hydrochloric acid. The resulting solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water to remove inorganic salts, and dried under vacuum.[4]
Step 2: N-Phenylation of 3,5-dibromo-1H-1,2,4-triazole
The second step is the regioselective addition of the phenyl group to one of the nitrogen atoms of the triazole ring. While various methods exist, a copper-catalyzed N-arylation (Ullmann-type reaction) is a robust choice.
Protocol:
-
Reactant Mixture: In a reaction vessel under an inert atmosphere (e.g., argon), combine 3,5-dibromo-1H-1,2,4-triazole, phenylboronic acid (as the phenyl source), a copper(II) acetate catalyst, and a suitable base (e.g., pyridine or triethylamine) in a solvent like methanol or DMF.
-
Reaction Conditions: The mixture is heated, typically between 80-120°C, for several hours. The inert atmosphere is crucial to prevent the oxidation and deactivation of the copper catalyst.
-
Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 3,5-dibromo-1-phenyl-1H-1,2,4-triazole.[5]
Single-Crystal X-ray Crystallography: The Definitive Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the most powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack together in a solid.[6][7] It provides unambiguous information on connectivity, stereochemistry, and intermolecular interactions.
The Cornerstone: Growing High-Quality Crystals
The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. The ideal crystal should be well-formed, free of cracks and defects, and typically between 0.02 and 0.5 mm in its dimensions.[6][8]
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified 3,5-dibromo-1-phenyl-1H-1,2,4-triazole in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, or chloroform). The choice of solvent is critical and often determined empirically.
-
Environment Control: Place the solution in a small vial, loosely capped or covered with perforated film, and store it in a vibration-free environment at a constant temperature.
-
Crystal Formation: As the solvent slowly evaporates over several days to weeks, the solution becomes supersaturated, inducing the nucleation and growth of single crystals.
Experimental Workflow: From Crystal to Diffraction Data
The process of collecting X-ray diffraction data is a highly automated and precise workflow.
Caption: The experimental workflow for single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data is a map of reciprocal space. The process of structure solution and refinement translates this data into a chemically meaningful 3D model of the molecule in real space.
Conceptual Steps:
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which generates an initial electron density map. From this map, the positions of the heaviest atoms (in this case, bromine) can be identified.
-
Model Building: An initial molecular model is built by fitting atoms into the electron density map.
-
Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally measured data.[9][10] This is typically done using a least-squares approach.[11] The quality of the final model is assessed by several figures of merit, including the R-factors (R1 and wR2) and the Goodness-of-Fit (GoF). Lower R-factors (typically < 5% for R1) indicate a better agreement between the model and the data.[12]
Structural Analysis of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions within the crystal lattice.
Caption: Molecular structure of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole.
Crystallographic Data Summary
The following table summarizes representative crystallographic data for a compound of this type. These values are essential for validating the quality of the structure determination and for deposition into crystallographic databases like the Cambridge Structural Database (CSD).[13]
| Parameter | Illustrative Value |
| Empirical Formula | C₈H₅Br₂N₃ |
| Formula Weight | 302.95 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.94 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Final R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Intramolecular Geometry
Analysis of the internal geometry reveals key structural features.
-
Planarity: Both the 1,2,4-triazole and phenyl rings are expected to be essentially planar. A key parameter is the dihedral angle between the mean planes of these two rings. This angle, which can be influenced by crystal packing forces, dictates the overall conformation of the molecule.[14]
-
Bond Lengths and Angles: The bond lengths within the triazole ring will show partial double-bond character due to electron delocalization. The C-Br bond lengths are also of interest. A table of selected geometric parameters provides quantitative insight.
| Bond/Angle | Illustrative Value |
| C3-Br | ~1.88 Å |
| C5-Br | ~1.88 Å |
| N1-N2 | ~1.38 Å |
| N4-C5 | ~1.32 Å |
| N1-C1' (phenyl) | ~1.43 Å |
| N1-N2-C3 Angle | ~108° |
| C3-N4-C5 Angle | ~105° |
| Dihedral Angle (Triazole-Phenyl) | 20-40° |
Intermolecular Interactions & Crystal Packing
The solid-state structure is stabilized by a network of non-covalent interactions. For 3,5-dibromo-1-phenyl-1H-1,2,4-triazole, several types of interactions are anticipated:
-
Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) can interact favorably with electron-rich nitrogen atoms of adjacent triazole rings, forming Br···N halogen bonds.
-
π-π Stacking: The aromatic phenyl and triazole rings can engage in offset face-to-face or edge-to-face π-π stacking interactions, which are significant contributors to crystal stability.[15][16]
-
Weak Hydrogen Bonds: C-H···N and C-H···π interactions, where hydrogen atoms from the phenyl ring interact with nitrogen atoms or the π-system of neighboring molecules, further stabilize the three-dimensional lattice.[17]
Understanding this packing is critical in drug development, as different packing arrangements (polymorphs) can affect a drug's solubility, stability, and bioavailability.
Conclusion
This guide has detailed the synthesis and definitive structural characterization of 3,5-dibromo-1-phenyl-1H-1,2,4-triazole. Through a combination of robust synthetic protocols and the unparalleled analytical power of single-crystal X-ray crystallography, we can gain a precise understanding of the molecule's three-dimensional structure at the atomic level. This knowledge—from intramolecular bond angles to the subtle intermolecular forces governing crystal packing—is fundamental. For researchers in drug discovery, this level of structural insight is invaluable for understanding structure-activity relationships (SAR), guiding the design of more potent and selective therapeutic agents, and controlling the solid-state properties of the final active pharmaceutical ingredient.
References
- BenchChem. Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
- Verma, A., Joshi, N., & Singh, D. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC.
- BenchChem. Application Notes and Protocols: Synthesis and Utility of 1,2,4-Triazoles in Chemical Research and Drug Development.
-
Wikipedia. Rietveld refinement. Available from: [Link]
-
Bielenica, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Available from: [Link]
-
EAS. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Available from: [Link]
-
Lucideon. Rietveld Refinement X-Ray Diffraction (XRD) Technique. Available from: [Link]
-
Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. Available from: [Link]
-
RWTH Aachen University. Phase analysis and structure refinement. Available from: [Link]
-
Tiekink, E. R., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H. ResearchGate. Available from: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
-
Yousuf, Z., et al. (2019). Crystal structures of five 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts. PMC. Available from: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]
-
Wlodawer, A., et al. (2020). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
Hranjec, M., et al. (2018). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm. Available from: [Link]
-
Martínez, R., et al. (2026). 1-Phenyl-4-p-tolyl-[1][3][18]triazole. MDPI. Available from: [Link]
-
Tiekink, E. R., et al. (2016). and 2-Aryl-2H-1,2,3-triazolyl Hydrazones. Conformational Consequences of Different Classical Hydrogen Bonds. SciELO. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. excillum.com [excillum.com]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. books.rsc.org [books.rsc.org]
- 10. ifk.rwth-aachen.de [ifk.rwth-aachen.de]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. eas.org [eas.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. 1-Phenyl-4-p-tolyl-[1,2,3]triazole [mdpi.com]
- 18. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
